2-Amino-4-(6'-cyano-2'-pyridyl)thiazole
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Overview
Description
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(6’-cyano-2’-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanopyridine with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-(6’-cyano-2’-pyridyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)thiazole
- 2-Amino-4-(4-methylphenyl)thiazole
- 2-Amino-4-(4-nitrophenyl)thiazole
Uniqueness
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole is unique due to the presence of the cyano group and the pyridyl ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C9H6N4S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H6N4S/c10-4-6-2-1-3-7(12-6)8-5-14-9(11)13-8/h1-3,5H,(H2,11,13) |
InChI Key |
FGYXJWZIZGCRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CSC(=N2)N)C#N |
Origin of Product |
United States |
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